molecular formula C8H12Cl3N3 B15087812 1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride

1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride

Cat. No.: B15087812
M. Wt: 256.6 g/mol
InChI Key: XSEHQKGGQSWUIC-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities. This particular compound is characterized by the presence of a methyl group and an amine group attached to the benzimidazole ring, along with three hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives, followed by methylation and amination steps. The reaction conditions often include the use of catalysts and specific temperature and pH controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C8H12Cl3N3

Molecular Weight

256.6 g/mol

IUPAC Name

1-methylbenzimidazol-5-amine;trihydrochloride

InChI

InChI=1S/C8H9N3.3ClH/c1-11-5-10-7-4-6(9)2-3-8(7)11;;;/h2-5H,9H2,1H3;3*1H

InChI Key

XSEHQKGGQSWUIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl

Origin of Product

United States

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